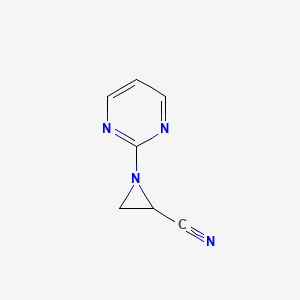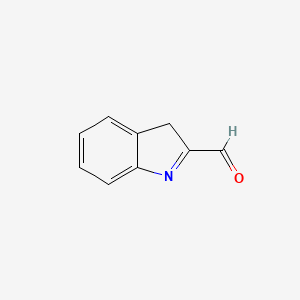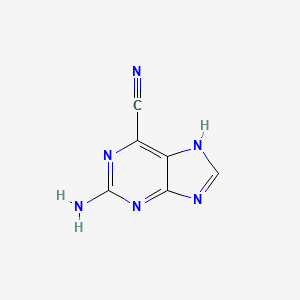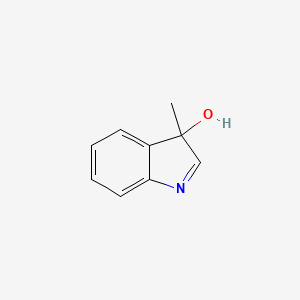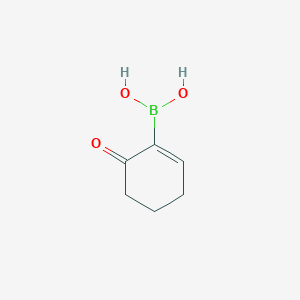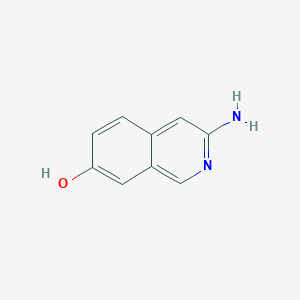
3-Aminoisoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoisoquinolin-7-ol: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H8N2O and is characterized by an amino group at the 3rd position and a hydroxyl group at the 7th position on the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material and proceeds via rearrangement under strong alkaline conditions, leading to isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline.
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert isoquinoline derivatives into their reduced forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .
Applications De Recherche Scientifique
Chemistry: 3-Aminoisoquinolin-7-ol is used as a building block in the synthesis of various organic compounds and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases .
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-Aminoisoquinolin-7-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isoquinoline: A structural isomer of quinoline, known for its wide range of biological activities.
Quinoline: A nitrogen-based heterocyclic aromatic compound with various medicinal and industrial applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.
Uniqueness: 3-Aminoisoquinolin-7-ol is unique due to the presence of both an amino group and a hydroxyl group on the isoquinoline ring, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-aminoisoquinolin-7-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11) |
Clé InChI |
PGGRQFJHWJUGKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


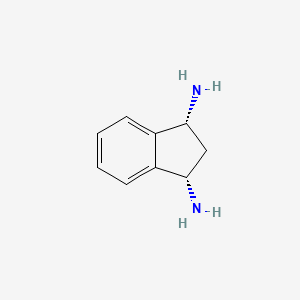
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
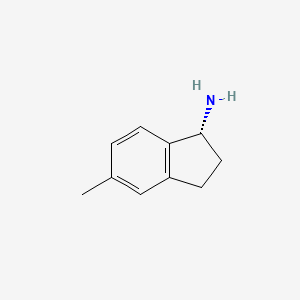

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
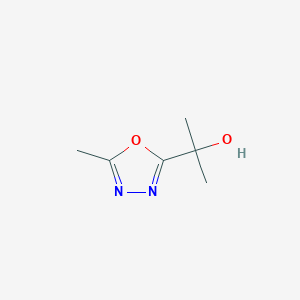
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

